molecular formula C18H17F2NOS B3007616 (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone CAS No. 1797347-51-3

(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone

Cat. No.: B3007616
CAS No.: 1797347-51-3
M. Wt: 333.4
InChI Key: YVMSHZNRSJWZJI-UHFFFAOYSA-N
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Description

(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a unique structure combining a difluorophenyl group and a thiazepane ring, making it an interesting subject for further study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazepane derivatives and difluorophenyl-containing molecules. Examples include:

  • (2,6-Difluorophenyl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
  • (2,6-Difluorophenyl)(7-(pyridin-2-yl)-1,4-thiazepan-4-yl)methanone.

Uniqueness

What sets (2,6-Difluorophenyl)(7-phenyl-1,4-thiazepan-4-yl)methanone apart is its unique combination of a difluorophenyl group and a thiazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(2,6-difluorophenyl)-(7-phenyl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-14-7-4-8-15(20)17(14)18(22)21-10-9-16(23-12-11-21)13-5-2-1-3-6-13/h1-8,16H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMSHZNRSJWZJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2)C(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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